

application of 5-Bromo-2-ethoxybenzonitrile in agrochemical development

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzonitrile

Cat. No.: B1270677

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Application of 5-Bromo-2-ethoxybenzonitrile in Chemical Synthesis

Introduction

5-Bromo-2-ethoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. While current scientific and patent literature does not indicate its direct application as an active ingredient in agrochemicals, its chemical structure is part of the broader class of benzonitrile derivatives, which have known roles in the agrochemical sector. The primary documented application of **5-Bromo-2-ethoxybenzonitrile** is in the synthesis of pharmaceutical compounds, where it functions as a key building block. This document provides an overview of its application, focusing on its role as a synthetic intermediate, with a detailed protocol for a representative synthetic transformation.

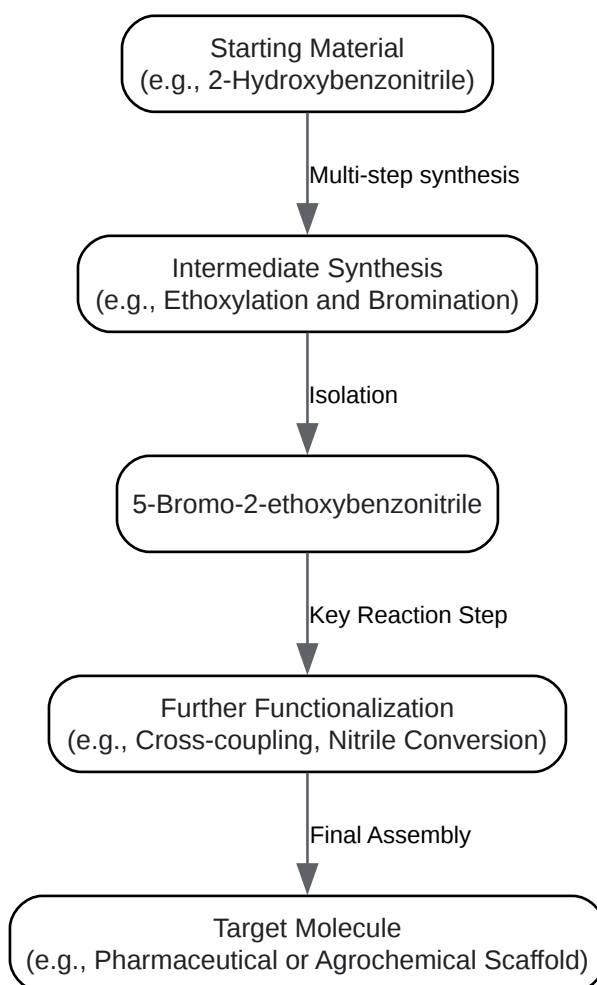
Application Notes: A Versatile Intermediate in Multi-step Synthesis

5-Bromo-2-ethoxybenzonitrile is primarily utilized as a precursor in the synthesis of more complex molecules. Its functional groups—nitrile, bromo, and ethoxy—provide multiple reaction sites for constructing intricate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromo substituent is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental for creating carbon-carbon or carbon-nitrogen bonds.

While a direct role in agrochemical development is not established, other benzonitrile derivatives are known herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and dichlobenil (2,6-dichlorobenzonitrile) are well-known herbicides.[1][2] The herbicidal activity of substituted benzonitriles is influenced by the substitution pattern on the benzene ring.[3] Specifically, benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups have shown high herbicidal activity.[3] This suggests that the benzonitrile scaffold is of interest in agrochemical research, even if the specific application for the 5-bromo-2-ethoxy isomer is not yet defined.

The most well-documented use of a closely related compound, 5-bromo-2-methoxybenzonitrile, is in the synthesis of intermediates for pharmaceuticals. The principles of its reactivity are analogous to **5-Bromo-2-ethoxybenzonitrile**.

Logical Workflow for Synthetic Application



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Caption: General synthetic workflow illustrating the role of **5-Bromo-2-ethoxybenzonitrile** as a key intermediate.

Experimental Protocols

The following protocol is a representative example of a synthetic transformation involving a substituted benzonitrile, illustrating the types of reactions in which **5-Bromo-2-ethoxybenzonitrile** could be utilized as an intermediate. This specific example is based on the synthesis of a biphenyl intermediate, a common structural motif in both pharmaceuticals and some modern agrochemicals.

Synthesis of a Biphenyl Derivative via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of a bromo-benzonitrile derivative with a boronic acid.

Materials and Reagents

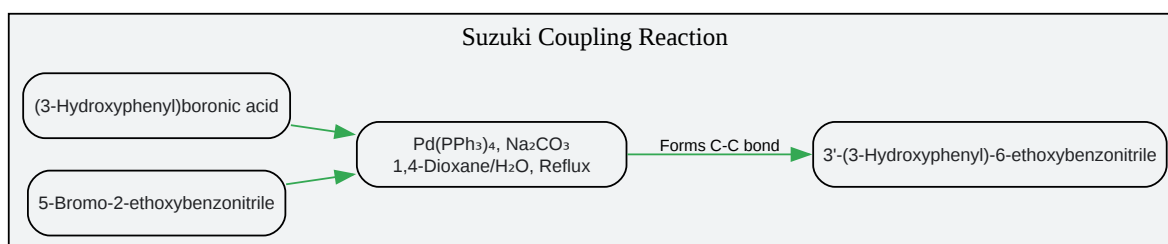
Reagent	CAS Number	Molecular Weight (g/mol)	Quantity
5-Bromo-2-ethoxybenzonitrile	N/A	226.06	1.0 mmol (226 mg)
(3-Hydroxyphenyl)boronic acid	89466-08-0	137.92	1.2 mmol (165 mg)
Palladium(0) tetrakis(triphenylphosphine)	14221-01-3	1155.56	0.05 mmol (58 mg)
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	105.99	2.0 mmol (212 mg)
1,4-Dioxane	123-91-1	88.11	10 mL
Water (degassed)	7732-18-5	18.02	2.5 mL
Ethyl Acetate (EtOAc)	141-78-6	88.11	For extraction
Brine	N/A	N/A	For washing
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	142.04	For drying

Procedure

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **5-Bromo-2-ethoxybenzonitrile** (226 mg, 1.0 mmol), (3-hydroxyphenyl)boronic acid (165 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (58 mg, 0.05 mmol).
- **Solvent Addition:** Add 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

- **Reaction:** Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours, with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- **Extraction:** Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Washing:** Combine the organic extracts and wash with brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired biphenyl product.

Synthetic Pathway Example



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Caption: Diagram of a Suzuki coupling reaction utilizing a bromo-benzonitrile intermediate.

Structure-Activity Relationships of Benzonitrile Agrochemicals

Although **5-Bromo-2-ethoxybenzonitrile** is not a known agrochemical, the broader class of benzonitrile derivatives has been studied for bioactivity.

- **Herbicidal Activity:** The position and nature of substituents on the benzonitrile ring are critical for herbicidal action.[3] Herbicides like bromoxynil and ioxynil, which are 3,5-dihalo-4-hydroxybenzonitriles, act by inhibiting photosynthesis.[1] Dichlobenil (2,6-dichlorobenzonitrile) inhibits cellulose biosynthesis. The presence of halogens is a common feature in these active compounds.
- **Insecticidal and Acaricidal Activity:** Some nitrile-containing compounds have shown activity against insects and mites. For example, benzyl nitrile and its analogs have demonstrated acaricidal properties against ticks.[4]
- **Fungicidal Activity:** While less common, some complex molecules incorporating a benzonitrile moiety have been investigated for fungicidal properties. The overall molecular shape and electronic properties, influenced by the substituents, determine the efficacy.

The exploration of different substitution patterns on the benzonitrile scaffold continues to be an area of interest in the discovery of new agrochemicals.[5][6] The specific combination of a bromo group at position 5 and an ethoxy group at position 2 in **5-Bromo-2-ethoxybenzonitrile** may confer properties that could be explored in future agrochemical research.

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